molecular formula C12H18N2O2S B068899 3-Methyl-1-(toluene-4-sulfonyl)-piperazine CAS No. 178624-90-3

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

Cat. No. B068899
M. Wt: 254.35 g/mol
InChI Key: KVFXTJXVCJULLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-1-(toluene-4-sulfonyl)-piperazine involves nucleophilic substitution reactions, where piperazine derivatives are functionalized with sulfonyl chloride groups. For example, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine and similar compounds are synthesized through reactions involving nucleophilic substitutions, highlighting the method's versatility in introducing the sulfonyl group into piperazine structures (Naveen et al., 2009).

Molecular Structure Analysis

Structural analyses of these compounds, such as X-ray crystallography, reveal the geometric and conformational details. For instance, the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom are common structural features observed (Naveen et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-1-(toluene-4-sulfonyl)-piperazine derivatives are diverse, including further functionalization of the piperazine ring. These reactions are crucial for the synthesis of various pharmacologically active compounds and highlight the chemical versatility of the sulfonyl-piperazine framework (Wu Qi, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by the sulfonyl group and the overall molecular structure. X-ray crystallography studies provide insights into the crystalline forms and stability of these compounds under various conditions (Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly affected by the piperazine and sulfonyl functional groups. These properties are essential for understanding the behavior of these compounds in chemical syntheses and potential pharmaceutical applications (Wu Qi, 2014).

Scientific Research Applications

Structural and Conformational Analysis

  • Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative : This study focuses on the structural investigation of a compound closely related to 3-Methyl-1-(toluene-4-sulfonyl)-piperazine, using X-ray crystallography. It reveals that the piperazine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron (Naveen et al., 2009).

Synthesis and Application in Radiochemistry

  • Rapid Synthesis of N,N′-disubstituted Piperazines for PET Studies : This research demonstrates an efficient method for synthesizing piperazine derivatives, including those related to 3-Methyl-1-(toluene-4-sulfonyl)-piperazine. These compounds are used as precursors in [18F]-labelling for positron emission tomography (PET) studies (Collins et al., 1992).

Antibacterial Properties

  • Pyrido(2,3-d)pyrimidine Antibacterial Agents : This study discusses the synthesis and antibacterial activity of various piperazine derivatives, highlighting their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Anticancer Evaluation

  • Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles : In this research, compounds with a piperazine substituent showed significant anticancer activity in vitro against various cancer cell lines, suggesting potential therapeutic applications (Turov, 2020).

Drug Development

  • 2-Furoic Piperazide Derivatives as Drug Candidates for Diabetes and Alzheimer's : This study synthesizes and evaluates the bioactivity of 2-furoic piperazide derivatives, indicating their potential as treatments for type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018).

Synthesis and Antiproliferative Activity

  • Synthesis and In Vitro Antiproliferative Activity Against Cancer Cell Lines : This paper discusses the synthesis of piperazine derivatives and their evaluation for antiproliferative effects against human cancer cell lines, identifying compounds with potential as anticancer agents (Mallesha et al., 2012).

Inhibitors of Cancer Cell Proliferation

  • Inhibition of Human Breast Cancer Cell Proliferation : This research focuses on synthesizing novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluating their efficacy in inhibiting breast cancer cell proliferation (Kumar et al., 2007).

Serotonin Receptor Antagonists

  • Preparation of Piperazine Derivatives as 5-HT7 Receptor Antagonists : The study synthesizes compounds that act as antagonists to the 5-HT7 serotonin receptor, showing potential therapeutic applications (Yoon et al., 2008).

properties

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-3-5-12(6-4-10)17(15,16)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXTJXVCJULLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444452
Record name 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

CAS RN

178624-90-3
Record name 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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